Dcfpyl F-18 - 1207181-29-0

Dcfpyl F-18

Catalog Number: EVT-265251
CAS Number: 1207181-29-0
Molecular Formula: C18H23FN4O8
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostate cancer is the most common non-cutaneous malignancy affecting men in North America - despite this, an ongoing challenge in prostate cancer therapy is the difficulty in imaging the extent and location of tumor metastases and recurrences. The images generated by positron emission tomography (PET) are less detailed than those obtained via MRI or CT, but are more sensitive and can reveal cancerous tissue in any area of the body provided the tissue is expressing the appropriate target protein. Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein expressed in many tissues that plays a role in folate uptake and neurotransmitter release - it is expressed in the prostate at levels roughly 1000-fold greater than elsewhere in the body, and even higher in prostate cancer tissue. As such, it has become a desirable target for PET imaging of prostate cancer tissues. Piflufolastat F18, also called [F-18]-DCFPyL, is a urea-based radiopharmaceutical that binds to PSMA and allows for the visualization of cancerous prostate tissue. It was first approved by the FDA in May 2021 under the brand name Pylarify and aims to allow for earlier and more accurate detection of suspected prostate cancer metastases or recurrences. On July 28, 2023, the EMA also approves Piflufolastat F18 under the brand name PYLCLARI for primary staging or localizing recurrence of prostate cancer.
Piflufolastat f-18 is a Radioactive Diagnostic Agent. The mechanism of action of piflufolastat f-18 is as a Positron Emitting Activity.
Fluorine F 18 Piflufolastat is a urea-based radiotracer composed of the prostate specific membrane antigen (PSMA) targeting agent DCFPyL and labeled with the positron-emitting isotope, fluorine F 18, that can potentially be used for positron emitting tomography (PET) imaging. Upon administration of fluorine F piflufolastat, piflufolastat binds to PSMA expressed on tumor cells. The fluorine F 18 moiety facilitates PET imaging of PSMA-expressing tumor cells. PSMA, a cell-surface antigen, is abundantly present on the surface of prostate cancer cells and on the neovasculature of most solid tumors.
Source and Classification

Dcfpyl F-18 is classified as a radiotracer and falls under the category of small molecule imaging agents. It has been synthesized using various methods that enhance its availability and efficacy in clinical settings. The compound is notable for its role in non-invasive imaging, particularly in distinguishing between malignant and benign prostate lesions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dcfpyl F-18 has evolved significantly, with recent advancements focusing on automated processes to improve yield and efficiency. The primary method involves direct nucleophilic heteroaromatic substitution reactions, typically carried out in an automated synthesis unit such as the GE TRACERlab FX FN.

  1. Automated Synthesis: A simplified one-step radiosynthesis method has been developed that allows for high radiochemical yields (up to 37%) within a short time frame (approximately 56 minutes). This method utilizes solid phase extraction purification techniques to streamline the process .
  2. Precursor Optimization: The synthesis begins with the preparation of a precursor, which is essential for the fluorination process. By adjusting reaction parameters such as temperature and precursor loading, researchers have been able to maximize the radiochemical yield while minimizing by-product formation .
  3. Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the standards required for human use, including assessments of radiochemical purity and yield .
Molecular Structure Analysis

Structure and Data

Dcfpyl F-18 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PSMA. The key components include:

  • Fluorinated Pyridine: The presence of fluorine enhances the compound's imaging capabilities.
  • Ureido Linkage: This segment plays a critical role in binding to PSMA.
  • Carboxylic Acid Group: This functional group is crucial for solubility and interaction with biological tissues.

The molecular formula can be represented as C₁₃H₁₈F₁N₃O₄S, indicating its composition of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing Dcfpyl F-18 is the nucleophilic substitution where fluorine-18 is introduced into the molecular structure:

  1. Nucleophilic Fluorination: The reaction typically involves treating an unprotected carboxylic acid precursor with fluorine-18 in an appropriate solvent under controlled conditions.
  2. Purification Steps: Following synthesis, purification processes such as high-performance liquid chromatography (HPLC) are employed to isolate Dcfpyl F-18 from any by-products or unreacted precursors .
Mechanism of Action

Process and Data

Dcfpyl F-18 operates through a mechanism that involves binding to PSMA on prostate cancer cells:

  1. Binding Affinity: Once administered, Dcfpyl F-18 binds specifically to PSMA due to its structural compatibility with the target antigen.
  2. Internalization: After binding, the complex undergoes internalization into the cancer cells, allowing for effective imaging during PET scans.
  3. Retention Mechanism: The retention of Dcfpyl F-18 within the cells correlates with PSMA expression levels, providing a clear image of tumor localization and density .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dcfpyl F-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 319 g/mol.
  • Solubility: Highly soluble in aqueous solutions due to its carboxylic acid group.
  • Stability: The compound remains stable under standard laboratory conditions but requires careful handling due to its radioactive nature.

Radiochemical purity typically exceeds 95%, indicating effective synthesis and purification processes .

Applications

Scientific Uses

Dcfpyl F-18 has several significant applications in medical imaging:

  1. Prostate Cancer Imaging: It is primarily used for PET imaging to detect primary and metastatic prostate cancer lesions.
  2. Diagnostic Tool: The compound aids in distinguishing between malignant and benign lesions, enhancing diagnostic accuracy for oncologists.
  3. Clinical Trials: Ongoing research continues to explore its efficacy in various clinical settings, potentially expanding its use beyond prostate cancer to other malignancies expressing PSMA .

Properties

CAS Number

1207181-29-0

Product Name

Dcfpyl F-18

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C18H23FN4O8

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1

InChI Key

OLWVRJUNLXQDSP-MVBOSPHXSA-N

SMILES

O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O

Solubility

Soluble in DMSO

Synonyms

Dcfpyl F-18; 18F-DCFPyL;

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.